

An In-Depth Technical Guide to Dilauryl Phosphite: Structure, Properties, and Applications

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Compound of Interest

Compound Name:	Dilauryl phosphite
CAS No.:	21302-09-0
Cat. No.:	B1239689

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This guide provides a comprehensive technical overview of **dilauryl phosphite** (DLP), a significant organophosphorus compound utilized across various industrial and research sectors. Designed for researchers, chemists, and professionals in material science and drug development, this document delves into the core chemical principles, synthesis, reactivity, and practical applications of DLP, grounding all claims in established scientific literature.

Introduction: Understanding Dilauryl Phosphite

Dilauryl phosphite, also known as didodecyl phosphite or dilauryl hydrogen phosphonate, is a dialkyl phosphite characterized by two C12 lauryl (dodecyl) ester groups attached to a central phosphorus atom.^{[1][2]} It exists predominantly in the phosphonate tautomeric form, with a hydrogen atom directly bonded to phosphorus, conferring it with its characteristic reactivity.^[3] This structure is fundamental to its primary roles as a secondary antioxidant and a versatile synthetic intermediate.

Core Chemical Identity

The fundamental identifiers for **dilauryl phosphite** are crucial for accurate sourcing, regulatory compliance, and experimental design.

- IUPAC Name: Didodecyl phosphonate[2]
- CAS Number: 21302-09-0[1][4]
- Molecular Formula: C₂₄H₅₁O₃P[4]
- Molecular Weight: 418.64 g/mol [5]

The chemical structure of **dilauryl phosphite** is depicted below.

Caption: Chemical structure of **Dilauryl Phosphite** (Didodecyl phosphonate tautomer).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **dilauryl phosphite** dictate its handling, storage, and application conditions. It is typically supplied as a white to pale yellow liquid.[5]

Tabulated Physical Properties

Property	Value	Source
Appearance	White to pale yellow liquid	[5]
Molecular Weight	418.64 g/mol	[5]
Density	0.946 g/cm ³	[4]
Melting Point	~24 °C	[4]
Boiling Point	~200 °C @ 2 mmHg	[4]
Refractive Index	1.450 - 1.453	[4]
Solubility	Information not widely available	[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **dilauryl phosphite**. While specific spectral data was not available in the cited literature, the expected characteristics based on its structure are as follows:

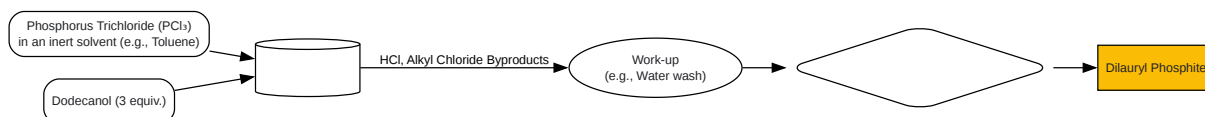
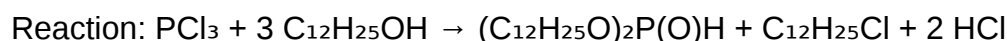
- ^{31}P NMR: As a dialkyl hydrogen phosphonate, **dilauryl phosphite** is expected to show a characteristic signal in the range of +5 to +15 ppm in its proton-decoupled ^{31}P NMR spectrum. The signal would appear as a doublet in the proton-coupled spectrum due to the large one-bond coupling constant ($^1\text{JP-H}$) of approximately 600-700 Hz.
- ^1H NMR: The proton NMR spectrum would be dominated by signals from the two lauryl chains. Key expected signals include a triplet around 0.8-0.9 ppm corresponding to the terminal methyl ($-\text{CH}_3$) groups, a broad multiplet between 1.2-1.6 ppm for the bulk of the methylene ($-\text{CH}_2-$) groups, and a multiplet around 3.9-4.1 ppm for the methylene groups bonded to the ester oxygen ($-\text{O}-\text{CH}_2-$). A distinct, highly split signal at lower field (typically > 6.5 ppm) corresponding to the hydrogen directly attached to the phosphorus atom (P-H) would also be present, exhibiting a large doublet splitting due to the $^1\text{JP-H}$ coupling.
- ^{13}C NMR: The carbon spectrum would show a signal for the terminal methyl carbon around 14 ppm, a series of signals between 22-32 ppm for the internal methylene carbons of the lauryl chains, and a signal around 65-70 ppm for the ester methylene carbons ($-\text{O}-\text{CH}_2-$). These latter carbons would likely show coupling to the phosphorus atom ($^2\text{JP-C}$).
- IR Spectroscopy: The infrared spectrum would prominently feature strong C-H stretching bands around $2850\text{-}2960\text{ cm}^{-1}$. A very strong P=O stretching band would be observed around $1200\text{-}1260\text{ cm}^{-1}$, and a sharp, characteristic P-H stretching band would appear around $2350\text{-}2450\text{ cm}^{-1}$. P-O-C stretching vibrations would be visible in the $1000\text{-}1100\text{ cm}^{-1}$ region.

Synthesis and Reactivity

Dilauryl phosphite is typically synthesized via the reaction of a phosphorus trihalide with dodecyl alcohol. Its reactivity is centered around the P-H bond and the lone pair of electrons on the phosphorus atom.

Representative Synthesis Protocol

The most direct method for preparing dialkyl phosphites is the reaction of phosphorus trichloride with the corresponding alcohol. This protocol is a representative procedure adapted for the synthesis of **dilauryl phosphite**.



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Caption: Generalized workflow for the synthesis of **Dilauryl Phosphite**.

Step-by-Step Methodology:

- **Reactor Setup:** A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas). The system is flushed with dry nitrogen.
- **Reagent Charging:** Anhydrous dodecanol (3.0 equivalents) is dissolved in an inert solvent like toluene and charged into the flask.
- **Controlled Addition:** The solution is cooled to 0-5 °C in an ice bath. Phosphorus trichloride (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
 - **Causality:** The reaction is highly exothermic and releases HCl gas. Slow, cooled addition is critical to control the reaction rate, prevent side reactions, and ensure safety. The use of an inert atmosphere prevents the hydrolysis of PCl₃.
- **Reaction Progression:** After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

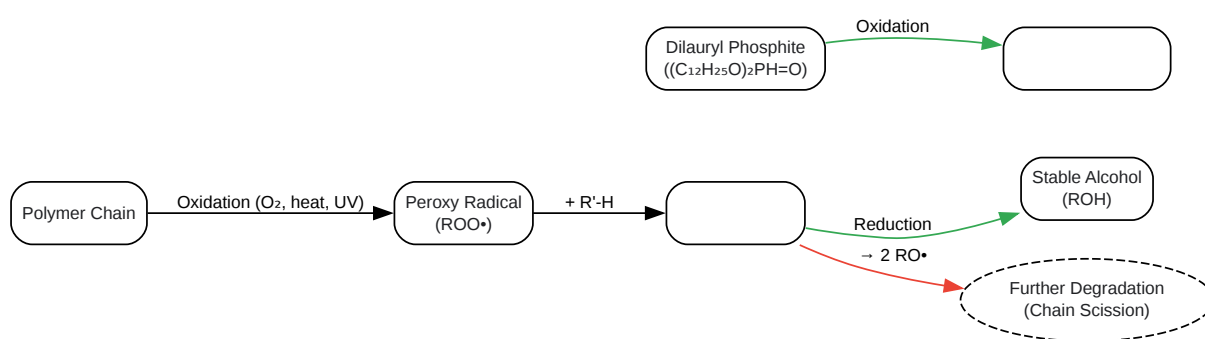
- Work-up: The reaction mixture is carefully washed with cold water or brine to remove unreacted starting materials and water-soluble byproducts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO_4), and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure **dilauryl phosphite**.^[4]
 - Causality: Vacuum distillation is necessary due to the high boiling point of the product and prevents thermal decomposition that might occur at atmospheric pressure.

Key Chemical Reactions

In polymer stabilization, **dilauryl phosphite** functions as a hydroperoxide decomposer. Oxidative degradation of polymers generates hydroperoxides (ROOH), which can break down into destructive free radicals. **Dilauryl phosphite** intercepts these hydroperoxides in a non-radical-generating pathway.^[6]

Reaction: $\text{ROOH} + (\text{R}'\text{O})_2\text{P}(\text{O})\text{H} \rightarrow \text{ROH} + (\text{R}'\text{O})_2\text{P}(\text{O})\text{OH}$ (which can further react)

The phosphite is oxidized to a phosphate, effectively neutralizing the hydroperoxide and converting it into a harmless alcohol.^{[6][7]}



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Caption: Antioxidant mechanism of **Dilauryl Phosphite** via hydroperoxide decomposition.

The P-H bond in **dilauryl phosphite** is reactive, notably in the Atherton-Todd reaction. This reaction converts a dialkyl phosphite into various phosphorus(V) species, such as phosphoramidates, by reacting it with an alcohol or amine in the presence of a base and a halogenating agent like carbon tetrachloride.[8][9]

General Reaction: $(RO)_2P(O)H + R'_2NH + CCl_4 + Base \rightarrow (RO)_2P(O)NR'_2 + CHCl_3 + Base \cdot HCl$

The reaction proceeds via the formation of a reactive dialkyl chlorophosphate intermediate.[8][10] This reaction is a powerful tool for creating P-N and P-O bonds, making **dilauryl phosphite** a useful precursor in the synthesis of flame retardants, ligands, and biologically active molecules.[9]

Applications and Industrial Relevance

The unique properties of **dilauryl phosphite** make it a valuable additive and intermediate in several fields.

- **Polymer Stabilization:** Its primary application is as a secondary antioxidant and stabilizer for various plastics, including PVC, LLDPE, and HDPE.[2][11] It works synergistically with primary antioxidants (like hindered phenols) to protect polymers from thermal and oxidative degradation during processing and end-use.
- **Lubricant Additives:** It serves as an effective antioxidant and extreme pressure (EP) agent in lubricant formulations.[12] It prevents oxidative breakdown of base oils and forms a protective film on metal surfaces under high loads, reducing wear and extending the life of machinery.[12]
- **Chemical Synthesis:** As demonstrated by the Atherton-Todd reaction, it is a versatile intermediate for synthesizing a wide range of organophosphorus compounds.[2][8]

Safety and Handling

Based on available safety data sheets, **dilauryl phosphite** is not classified as a hazardous substance but requires careful handling according to good industrial hygiene practices.[13]

- **Hazards:** May cause mild skin and eye irritation upon direct contact.[5] The toxicological properties have not been fully investigated.[5]

- Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[5\]](#) Avoid ingestion and inhalation.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[\[5\]](#)

Conclusion

Dilauryl phosphite is a multifunctional organophosphorus compound with significant industrial value. Its efficacy as a secondary antioxidant in polymers and lubricants is rooted in its ability to catalytically decompose harmful hydroperoxides. Furthermore, its reactivity, particularly through the Atherton-Todd reaction, establishes it as a valuable building block in synthetic organic chemistry. A thorough understanding of its chemical structure, properties, and reaction mechanisms is essential for leveraging its full potential in research and development.

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